![molecular formula C2N4O5 B3048081 3,4-Dinitro-1,2,5-oxadiazole CAS No. 155438-30-5](/img/structure/B3048081.png)
3,4-Dinitro-1,2,5-oxadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,4-Dinitro-1,2,5-oxadiazole involves several steps. One convenient method is to substitute one nitro group of 4,4’‘-dinitro-3,3’:4’,3’‘-ter-1,2,5-oxadiazole with an equivalent quantity of ammonia in solvents of low polarity. This approach yields 4’‘-nitro-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-amine .
Molecular Structure Analysis
The crystal structure of 3,4-Dinitro-1,2,5-oxadiazole has been determined using laboratory powder diffraction data. It crystallizes in space group Pbca with specific dimensions. The molecular conformation includes weak intramolecular hydrogen bonds and is dominated by weak O⋯π and O⋯O contacts .
Chemical Reactions Analysis
- Nitration Reaction : The exocyclic oxygen atom of the 1,2,5-oxadiazole ring affects the nitration reaction of the benzene ring of cinnoline oxides. Its absence requires more rigorous nitration conditions but allows the formation of a dinitro cinnoline derivative .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- 3,4-Dinitro-1,2,5-oxadiazole derivatives have been studied for their efficient synthesis and structural characterization. For instance, [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides were synthesized from 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides using concentrated nitric and trifluoroacetic acids. This synthesis led to new high-energy compounds, although with low thermal stability. Single-crystal X-ray diffraction analysis revealed unique molecular structures with unusual bond lengths and angles, contributing to a high crystal density of 1.833 g/cm³ (Ogurtsov et al., 2018).
Energetic Materials and Explosives
- Research has also focused on the development of high explosives using 3,4-Dinitro-1,2,5-oxadiazole derivatives. A study integrated various heterocyclic skeletons based on 1,2,5-oxadiazole to design advanced energetic molecules with high energy levels and improved safety compared to existing explosives (Yan et al., 2022).
- Another aspect explored is the synthesis and properties of gem-dinitro energetic salts based on 1,2,4-oxadiazole. These compounds demonstrated low impact sensitivity and higher energy levels than traditional explosives like TNT (Lu et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3,4-dinitro-1,2,5-oxadiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N4O5/c7-5(8)1-2(6(9)10)4-11-3-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJCKNUNZABDBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570085 | |
Record name | 3,4-Dinitro-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dinitro-1,2,5-oxadiazole | |
CAS RN |
155438-30-5 | |
Record name | 3,4-Dinitro-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.